molecular formula C9H8N2OS2 B7463755 N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide

N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide

Cat. No. B7463755
M. Wt: 224.3 g/mol
InChI Key: JDJXKXFGRRAOOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide, also known as MTTC, is a small molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MTTC is a member of the thiazole family of compounds and has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Scientific Research Applications

N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the field of anti-cancer therapy. Studies have shown that N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide inhibits the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of novel anti-cancer drugs. Additionally, N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide has been shown to possess anti-inflammatory and anti-microbial properties, which could be useful in the treatment of a range of diseases.

Mechanism of Action

The exact mechanism of action of N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide is not yet fully understood. However, studies have shown that N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide inhibits the activity of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. Additionally, N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide has been shown to modulate the immune response and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide has been shown to have a range of biochemical and physiological effects in vitro and in vivo. Studies have shown that N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide inhibits the growth of cancer cells, reduces inflammation, and has anti-microbial activity. Additionally, N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide has been shown to modulate the immune response and inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide is its potential as a novel anti-cancer drug. Additionally, N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide has been shown to possess anti-inflammatory and anti-microbial properties, which could be useful in the treatment of a range of diseases. However, there are also limitations to the use of N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide in lab experiments. For example, the exact mechanism of action of N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide is not yet fully understood, and more research is needed to determine its safety and efficacy in humans.

Future Directions

There are several potential future directions for research on N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide. One area of interest is the development of novel anti-cancer drugs based on the structure of N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide. Additionally, more research is needed to determine the safety and efficacy of N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide in humans. Other potential future directions include investigating the anti-inflammatory and anti-microbial properties of N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide, as well as its potential use in the treatment of other diseases such as autoimmune disorders.

Synthesis Methods

N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide can be synthesized through a multi-step process involving the reaction of 2-thiophenecarboxylic acid with 5-methylthiazole-2-amine in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The resulting intermediate is then treated with thionyl chloride to form the final product, N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide.

properties

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS2/c1-6-5-10-9(14-6)11-8(12)7-3-2-4-13-7/h2-5H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJXKXFGRRAOOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49673742
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(5-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide

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